

An In-Depth Technical Guide to ZK164015: An Estrogen Receptor Modulator

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Compound of Interest

Compound Name: ZK164015

Cat. No.: B061454

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Disclaimer: Initial inquiries into **ZK164015** as a Selective Progesterone Receptor Modulator (SPRM) have been found to be inconsistent with the available scientific literature. This document clarifies that **ZK164015** is characterized as an Estrogen Receptor (ER) modulator. All subsequent information pertains to its activity at the Estrogen Receptor. There is currently no scientific evidence to support the classification of **ZK164015** as an SPRM.

Executive Summary

ZK164015 is a research compound identified as a modulator of the Estrogen Receptor (ER). It has been utilized as a tool in studies involving ER function, particularly in the context of tissue-selective estrogenic activity. Research indicates that **ZK164015** is an estrogen-glucocorticoid receptor chimera and has been employed to investigate ER-mediated signaling in various cell types, including osteoblast-like and breast cancer cells. Its effects have been observed through the modulation of Estrogen Response Element (ERE)-driven luciferase activity and alterations in nuclear mobility, suggesting an influence on ER-dependent gene transcription and protein dynamics.

Core Biological Activity: Estrogen Receptor Modulation

The primary molecular target of **ZK164015** is the Estrogen Receptor, a key regulator of development, physiology, and disease. As a modulator, **ZK164015** can influence the

transcriptional activity of ER, leading to tissue-specific agonist or antagonist effects. The following sections detail the experimental evidence for this activity.

Quantitative Data

Currently, specific quantitative data such as binding affinity (K_i), IC_{50} , or EC_{50} values for **ZK164015** at the Estrogen Receptor are not readily available in the public domain. The compound has been primarily used as a qualitative tool to probe ER function.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Estrogen Receptor modulators like **ZK164015**.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the ability of a compound to activate or inhibit ER-mediated gene transcription.

Objective: To determine if **ZK164015** can modulate the transcriptional activity of the Estrogen Receptor.

Methodology:

- **Cell Culture:** Human breast cancer cells (e.g., MCF-7) or other ER-positive cell lines are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to eliminate exogenous estrogens.
- **Transfection:** Cells are transiently co-transfected with two plasmids:
 - An ERE-luciferase reporter plasmid containing multiple copies of the Estrogen Response Element upstream of a luciferase gene.
 - A control plasmid expressing a different reporter (e.g., Renilla luciferase or β -galactosidase) to normalize for transfection efficiency.

- **Compound Treatment:** Following transfection, cells are treated with a range of concentrations of **ZK164015**. Controls include a vehicle (e.g., DMSO), a known ER agonist (e.g., 17 β -estradiol), and a known ER antagonist (e.g., fulvestrant).
- **Cell Lysis and Luciferase Assay:** After an incubation period (typically 24-48 hours), cells are lysed, and the activity of both luciferases is measured using a luminometer.
- **Data Analysis:** The firefly luciferase activity is normalized to the control reporter activity. The results are then expressed as a fold change relative to the vehicle control.

Nuclear Mobility Assay (e.g., Fluorescence Recovery After Photobleaching - FRAP)

This technique is used to assess the mobility of ER within the nucleus, which can be altered by ligand binding.

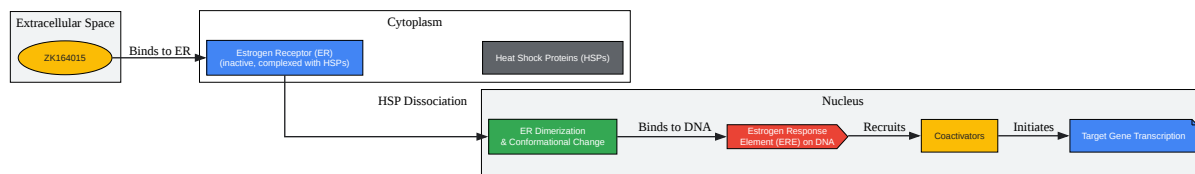
Objective: To determine if **ZK164015** affects the intranuclear dynamics of the Estrogen Receptor.

Methodology:

- **Cell Line:** A cell line stably expressing a fluorescently tagged Estrogen Receptor (e.g., GFP-ER α) is used.
- **Cell Culture and Treatment:** Cells are cultured on glass-bottom dishes and treated with **ZK164015**, an agonist, an antagonist, or a vehicle control.
- **Photobleaching:** A high-intensity laser is used to photobleach the fluorescent signal in a small, defined region of the nucleus.
- **Fluorescence Recovery Imaging:** The recovery of fluorescence in the bleached region is monitored over time using time-lapse confocal microscopy.
- **Data Analysis:** The rate and extent of fluorescence recovery are quantified to determine the mobile fraction and the diffusion coefficient of the GFP-ER α . Changes in these parameters upon treatment with **ZK164015** indicate an alteration in receptor mobility.

Visualizations

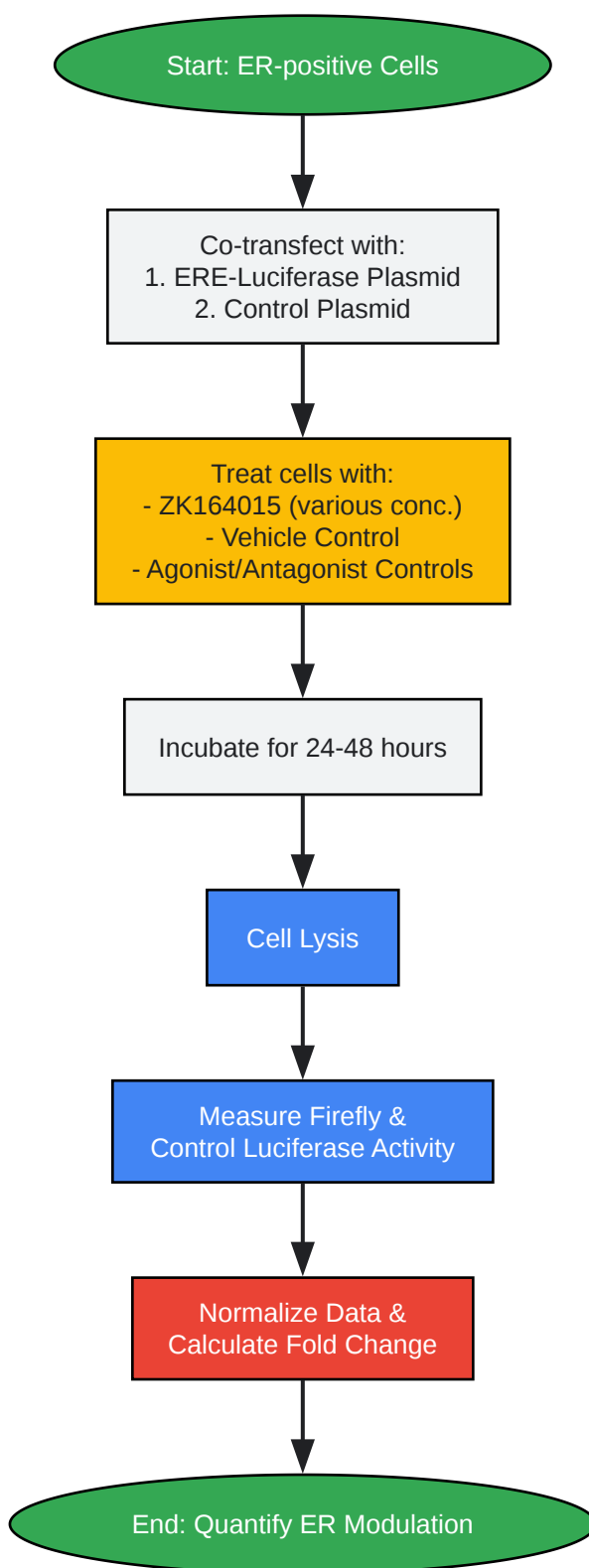
Signaling Pathway



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Caption: **ZK164015** interaction with the classical Estrogen Receptor signaling pathway.

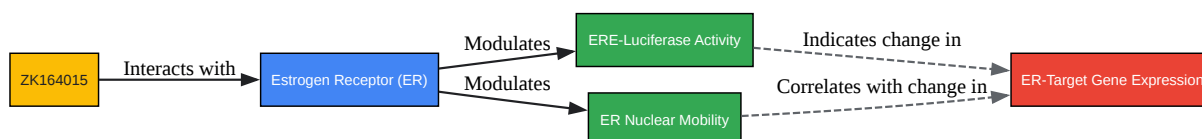
Experimental Workflow



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Caption: Workflow for an Estrogen Response Element (ERE) Luciferase Reporter Gene Assay.

Logical Relationship



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Caption: Logical relationship of **ZK164015**'s action on the Estrogen Receptor and its downstream effects.

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